molecular formula C16H13NO3 B8300783 Methyl 2-(4-methylphenyl)-5-benzoxazolecarboxylate

Methyl 2-(4-methylphenyl)-5-benzoxazolecarboxylate

Cat. No. B8300783
M. Wt: 267.28 g/mol
InChI Key: FUQJYALYATWXPG-UHFFFAOYSA-N
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Patent
US04169837

Procedure details

A solution contaning 16.0 g. (0.06 mole) of methyl 2-(4-methylphenyl)-5-benzoxazolecarboxylate (1a), 4.0 g. (0.1 mole) of sodium hydroxide, and 50 ml. of water in 275 ml. of ethanol was stirred at 25° for 16 hours. The reaction mixture was poured into 1 l. of water. Acidification gave a white precipitate which was filtered, washed with water, and when air-dried amounted to 14.44 g. (95%) of 2-(4-methylphenyl)-5-benzoxazolecarboxylic acid (1b). The ir and nmr spectra were consistent with the proposed structure.
Quantity
0.06 mol
Type
reactant
Reaction Step One
Quantity
0.1 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[O:9][C:10]3[CH:16]=[CH:15][C:14]([C:17]([O:19]C)=[O:18])=[CH:13][C:11]=3[N:12]=2)=[CH:4][CH:3]=1.[OH-].[Na+].C(O)C>O>[CH3:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]2[O:9][C:10]3[CH:16]=[CH:15][C:14]([C:17]([OH:19])=[O:18])=[CH:13][C:11]=3[N:12]=2)=[CH:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0.06 mol
Type
reactant
Smiles
CC1=CC=C(C=C1)C=1OC2=C(N1)C=C(C=C2)C(=O)OC
Step Two
Name
Quantity
0.1 mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The reaction mixture was poured into 1 l
CUSTOM
Type
CUSTOM
Details
Acidification gave a white precipitate which
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with water, and when
CUSTOM
Type
CUSTOM
Details
air-dried

Outcomes

Product
Name
Type
Smiles
CC1=CC=C(C=C1)C=1OC2=C(N1)C=C(C=C2)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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